molecular formula C13H19NO3 B10977759 2,4-dimethoxy-N-(2-methylpropyl)benzamide

2,4-dimethoxy-N-(2-methylpropyl)benzamide

Cat. No.: B10977759
M. Wt: 237.29 g/mol
InChI Key: ANQJZAYIBOMBKB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methylpropyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

2,4-Dimethoxy-N-(2-methylpropyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural similarities to other bioactive compounds suggest possible applications in treating various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against colorectal carcinoma cell lines (HCT116), with some demonstrating lower IC50 values than established drugs like 5-fluorouracil (5-FU) . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research.
  • Antimicrobial Properties : Research into related compounds has shown that benzamide derivatives can possess antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial growth or interference with fungal cell wall synthesis .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

  • Synthesis of Bioactive Compounds : It can be utilized in the synthesis of various bioactive molecules through reactions such as Ugi reactions or amide bond formation. These methodologies are crucial for generating libraries of compounds for biological screening .
  • Drug Development : The ability to modify the side chains of the benzamide structure allows for the exploration of structure-activity relationships (SAR), which is essential in drug development processes. The introduction of different substituents can enhance potency and selectivity towards specific biological targets .

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing and evaluating a series of benzamide derivatives, including those structurally related to this compound. The results indicated that certain modifications led to enhanced anticancer activity against HCT116 cells, with IC50 values significantly lower than those of standard treatments . This supports the hypothesis that structural variations in benzamides can lead to improved therapeutic profiles.

Case Study 2: Antibacterial Screening

In another study, researchers synthesized a range of substituted benzamides and tested their antimicrobial efficacy against various bacterial strains. Compounds with methoxy groups exhibited notable activity against both Gram-positive and Gram-negative bacteria . This emphasizes the potential utility of this compound as a lead compound for developing new antimicrobial agents.

Mechanism of Action

Comparison with Similar Compounds

  • 2,3-Dimethoxy-N-(2-methylpropyl)benzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2,4-Dimethoxy-N,N-bis(2-methylpropyl)benzamide

Comparison: 2,4-Dimethoxy-N-(2-methylpropyl)benzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antioxidant and antibacterial activities .

Biological Activity

2,4-Dimethoxy-N-(2-methylpropyl)benzamide is a compound belonging to the class of benzamides, which have gained attention for their diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N1O3C_{12}H_{17}N_{1}O_{3}. The structure features two methoxy groups attached to a benzene ring, enhancing its solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities to this compound have shown potent inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play crucial roles in cancer proliferation and survival.

  • Case Study : A study evaluated the cytotoxicity of a series of benzamide derivatives against human leukemia (K562) and breast cancer (MCF-7) cell lines. The results indicated that certain analogs exhibited over 80% inhibition at concentrations as low as 10 µM, suggesting that modifications in the benzamide structure could enhance anticancer efficacy .

Antioxidant Activity

Benzamides have been reported to possess antioxidant properties due to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases.

  • Mechanism : The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the methoxy groups, leading to the stabilization of free radicals .

Antimicrobial Activity

Research has indicated that compounds similar to this compound display antimicrobial properties against various pathogens.

  • Findings : A comparative study highlighted that certain benzamide derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzamides can inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain .
  • Receptor Modulation : The compound may act as a modulator of various receptors involved in cell signaling pathways, particularly those related to cancer cell growth .

Research Findings and Data Tables

Activity Cell Line/Pathogen Effect Reference
AnticancerK562 (Leukemia)>80% inhibition at 10 µM
AntioxidantDPPH AssaySignificant scavenging
AntimicrobialE. coliMIC = 20 µg/mL

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H,14,15)

InChI Key

ANQJZAYIBOMBKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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